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molecular formula C8H6Br2O2 B8751249 2,3-Dibromo-2,3-dihydro-1,4-benzodioxine CAS No. 67470-89-7

2,3-Dibromo-2,3-dihydro-1,4-benzodioxine

Cat. No. B8751249
M. Wt: 293.94 g/mol
InChI Key: SWOGYTCPGNFHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202255B2

Procedure details

73.45 mmol of the compound obtained in Step A above are dissolved in 125 ml of acetone; the solution is then stirred for 2 hours under reflux, in the presence of sodium iodide (359.9 mmol). After evaporating off the solvent, the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml). The organic phase is then washed with 20% aqueous sodium thiosulphate solution and then the aqueous phase is extracted twice with ethyl acetate. The organic phases are combined, dried over magnesium sulphate and then concentrated to dryness. Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5) allows the expected product to be obtained.
Quantity
73.45 mmol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
359.9 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH:3]1Br.[I-].[Na+]>CC(C)=O>[O:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[O:7][CH:2]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
73.45 mmol
Type
reactant
Smiles
BrC1C(OC2=C(O1)C=CC=C2)Br
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
359.9 mmol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution is then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a mixture of water/ethyl acetate (100 ml/200 ml)
WASH
Type
WASH
Details
The organic phase is then washed with 20% aqueous sodium thiosulphate solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography over silica gel (petroleum ether/ethyl acetate: 95/5)
CUSTOM
Type
CUSTOM
Details
to be obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C=COC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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